
Benz(a)anthracene, 7-bromomethyl-6-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 7-bromomethyl-6-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its occurrence in smoke and mineral oils. This compound is of interest due to its unique chemical structure, which includes a bromomethyl and a fluoro substituent on the benz(a)anthracene framework. These modifications can significantly alter the compound’s chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 7-bromomethyl-6-fluoro- typically involves multi-step organic reactions. One common route starts with the bromination of benz(a)anthracene to introduce the bromomethyl group. This is followed by a fluorination step to add the fluoro substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene, 7-bromomethyl-6-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove or alter existing functional groups.
Substitution: This reaction can replace the bromomethyl or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include nucleophiles like sodium azide (NaN₃) and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benz(a)anthracene derivatives with hydroxyl or carbonyl groups, while substitution reactions could produce a variety of new compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 7-bromomethyl-6-fluoro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its ability to interact with cellular components.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism by which Benz(a)anthracene, 7-bromomethyl-6-fluoro- exerts its effects involves its interaction with cellular components. The bromomethyl group can form covalent bonds with nucleophilic sites in DNA, leading to mutations and potentially carcinogenic effects. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound without the bromomethyl and fluoro substituents.
7-Methylbenz(a)anthracene: A derivative with a methyl group instead of a bromomethyl group.
6-Fluorobenz(a)anthracene: A derivative with only the fluoro substituent.
Uniqueness
Benz(a)anthracene, 7-bromomethyl-6-fluoro- is unique due to the presence of both bromomethyl and fluoro groups, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other derivatives.
Eigenschaften
CAS-Nummer |
34346-97-9 |
|---|---|
Molekularformel |
C19H12BrF |
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
7-(bromomethyl)-6-fluorobenzo[a]anthracene |
InChI |
InChI=1S/C19H12BrF/c20-11-17-15-8-4-1-5-12(15)9-16-14-7-3-2-6-13(14)10-18(21)19(16)17/h1-10H,11H2 |
InChI-Schlüssel |
DUVKQTYQIMYHMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C=C(C3=C2CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


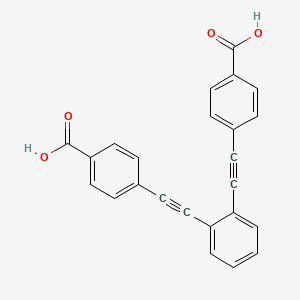

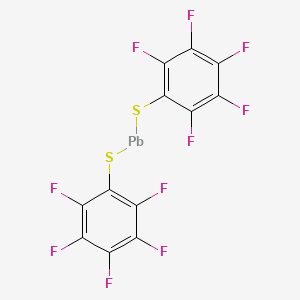
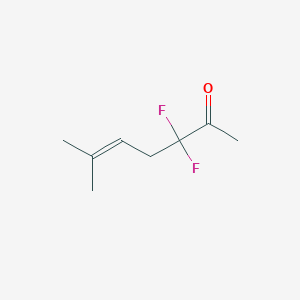
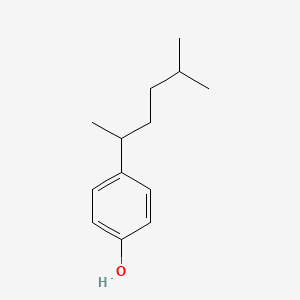
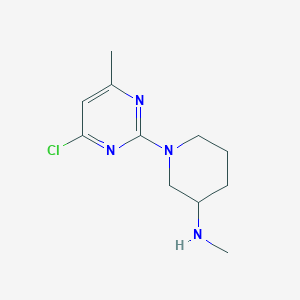
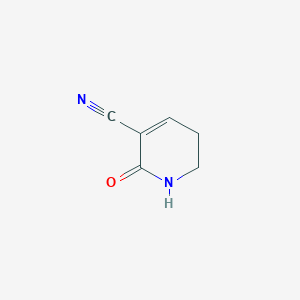
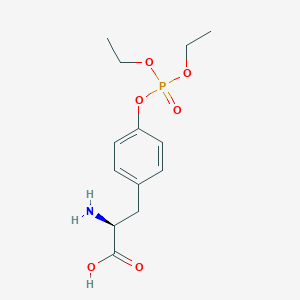
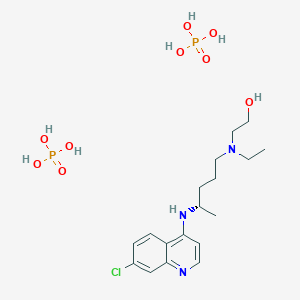
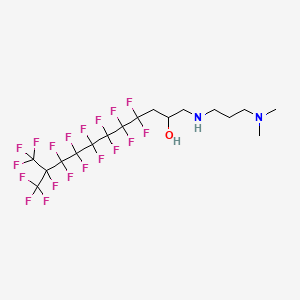
![N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine](/img/structure/B12838860.png)

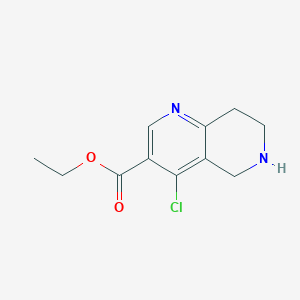
![N1-{4-[3,5-di(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12838890.png)
